molecular formula C12H19N3O B13348853 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol

1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol

Cat. No.: B13348853
M. Wt: 221.30 g/mol
InChI Key: ZEIZVRITSFEWHI-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a compound that belongs to the class of heterocyclic organic compounds This compound features a piperidine ring substituted with an aminopyridine moiety and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with ethyl-substituted piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine and pyridine compounds .

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with an aminopyridine moiety makes it a versatile scaffold for various applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(3-aminopyridin-2-yl)-3-ethylpiperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-2-9-8-15(7-5-11(9)16)12-10(13)4-3-6-14-12/h3-4,6,9,11,16H,2,5,7-8,13H2,1H3

InChI Key

ZEIZVRITSFEWHI-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1O)C2=C(C=CC=N2)N

Origin of Product

United States

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